molecular formula C23H34O5 B1163486 Ustusolate A CAS No. 1136611-58-9

Ustusolate A

Cat. No.: B1163486
CAS No.: 1136611-58-9
M. Wt: 390.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Ustusolate A is a naturally occurring compound produced by the fungus Aspergillus ustus. It is a sesquiterpenoid with a unique structure that includes multiple hydroxyl groups and a conjugated diene system. The molecular formula of this compound is C23H34O5, and it has a molecular weight of 390.513 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ustusolate A can be synthesized through a series of chemical reactions involving the precursor compounds derived from Aspergillus ustus. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus ustus under controlled conditions. The fermentation broth is then processed to isolate and purify this compound. This method ensures a consistent and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Ustusolate A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Saturated sesquiterpenoids.

    Substitution Products: Esters and ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ustusolate A involves its interaction with cellular pathways and molecular targets. This compound has been shown to induce apoptosis in cancer cells by regulating the PI3K/AKT/mTOR and p53 pathways. This leads to irreversible DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis . The compound’s hydroxyl groups and conjugated diene system play a crucial role in its biological activity.

Comparison with Similar Compounds

Properties

IUPAC Name

[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-5-6-7-8-9-11-19(26)28-18-14-17(15-24)23(27,16-25)22(4)13-10-12-21(2,3)20(18)22/h5-9,11,14,18,20,24-25,27H,10,12-13,15-16H2,1-4H3/b6-5+,8-7+,11-9+/t18-,20+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUGROORELIDOB-MOHQOPMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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